A Comprehensive Technical Guide to 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone Hydrochloride: Synthesis, Characterization, and Scientific Context
A Comprehensive Technical Guide to 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone Hydrochloride: Synthesis, Characterization, and Scientific Context
This guide provides an in-depth technical overview of 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, a β-aminoketone with significant potential in medicinal chemistry and synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its molecular structure, synthesis, characterization, and scientific importance.
Introduction
Overview of β-Aminoketones in Drug Discovery and Chemical Synthesis
β-aminoketones are a pivotal class of organic compounds, characterized by an amino group located at the β-position relative to a carbonyl group. This structural motif is a key pharmacophore in a wide array of biologically active molecules and serves as a versatile building block in organic synthesis.[1] The inherent reactivity of both the amino and keto functionalities allows for diverse chemical transformations, making them valuable intermediates in the synthesis of complex nitrogen-containing heterocycles, amino alcohols, and alkaloids. In the realm of drug discovery, the β-aminoketone core is present in numerous pharmaceuticals, exhibiting a broad spectrum of activities including analgesic, anti-inflammatory, and central nervous system effects.[1]
Introduction to 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone Hydrochloride: A Promising Scaffold
3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride belongs to this important class of molecules. The presence of the 4-methylpiperidine ring introduces a lipophilic, yet basic, nitrogenous heterocycle, a common feature in many centrally acting drugs. The primary amino group and the ketone functionality offer multiple points for further chemical modification, making this compound a promising scaffold for the development of new chemical entities. Its hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and formulation.
Scope and Objectives of the Guide
This guide aims to provide a comprehensive technical resource on 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride. The core objectives are to:
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Detail the molecular structure and physicochemical properties of the compound.
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Present a robust synthetic methodology for its preparation, including mechanistic insights.
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Outline a comprehensive workflow for its analytical characterization and quality control.
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Discuss its potential applications and the broader scientific context of piperidine-containing compounds in pharmacology.
Molecular Structure and Physicochemical Properties
In-Silico Molecular Modeling and Structural Analysis
The molecular structure of 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride comprises a propanone backbone with a primary amino group at the 3-position and a 4-methylpiperidine ring attached to the carbonyl carbon via its nitrogen atom. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the more sterically accessible primary amine.
Molecular Structure Diagram
Caption: 2D structure of 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride.
Physicochemical Data Summary
While experimental data for this specific molecule is not widely published, the following table summarizes its predicted physicochemical properties alongside general data for related compounds.
| Property | Predicted/General Value | Source/Method |
| CAS Number | 1046757-33-8 | [2] |
| Molecular Formula | C₁₀H₂₁ClN₂O | Calculated |
| Molecular Weight | 220.74 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid. | [3] (Analog) |
| Solubility | Expected to be soluble in water and polar organic solvents. | [3] (Analog) |
| Predicted XlogP | -0.4 | [4] (Related Analog) |
| Predicted pKa (basic) | ~9.5-10.5 (primary amine), ~8.5-9.5 (piperidine N) | General Knowledge |
Spectroscopic Profile
The structural elucidation of 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride would rely on a combination of spectroscopic techniques. Below are the expected spectral features.
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¹H NMR: The spectrum is expected to show distinct signals for the protons of the 4-methylpiperidine ring, the propanone backbone, and the methyl group. The protons alpha to the carbonyl and the amino group would likely appear as triplets. The methyl group on the piperidine ring would be a doublet.
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¹³C NMR: The carbonyl carbon would be the most downfield signal. The carbons of the piperidine ring and the propanone backbone would appear in the aliphatic region.
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Electrospray Ionization (ESI-MS): In positive ion mode, the base peak would correspond to the protonated molecule [M+H]⁺. Fragmentation would likely involve cleavage alpha to the carbonyl group and loss of the amino-propane chain.
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The IR spectrum would be characterized by a strong carbonyl (C=O) stretch around 1710-1730 cm⁻¹. The N-H stretching of the primary amine hydrochloride would appear as a broad band in the 2400-3000 cm⁻¹ region. C-H stretching and bending vibrations would also be prominent.[5][6][7]
Synthesis and Mechanistic Insights
The Mannich Reaction: A Cornerstone for β-Aminoketone Synthesis
The Mannich reaction is a classic and highly effective method for the synthesis of β-aminoketones.[8] This three-component condensation involves an active hydrogen compound (often a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.
The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. The ketone then enolizes and attacks the iminium ion, forming the β-aminoketone product.
The reaction is typically acid-catalyzed to promote the formation of the iminium ion and the enolization of the ketone. The choice of solvent can also influence the reaction rate and yield, with polar protic solvents often being favored.
Proposed Synthesis of 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone Hydrochloride
A plausible synthetic route to the target molecule would involve a variation of the Mannich reaction using a protected aminopropanone equivalent or a direct multi-step synthesis.
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Reaction Setup: To a solution of 4-methylpiperidine in a suitable solvent (e.g., ethanol, isopropanol), add paraformaldehyde and 3-chloropropiophenone.
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Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
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Intermediate Formation: This step is expected to yield 3-chloro-1-(4-methyl-1-piperidinyl)-1-propanone.
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Amination: The chloro intermediate is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) under pressure to displace the chloride and form the primary amine.
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Salt Formation and Isolation: The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
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Paraformaldehyde: A convenient source of formaldehyde.
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3-Chloropropiophenone: Provides the three-carbon backbone with a leaving group for subsequent amination.
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Reflux Conditions: To ensure sufficient reaction kinetics.
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Ammonia: The nucleophile for the introduction of the primary amino group.
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HCl in Ether/Ethanol: For the clean precipitation of the hydrochloride salt.
Purification and Isolation Strategy
The final product is isolated as a solid by filtration. Purity is assessed by HPLC and spectroscopic methods. Recrystallization is the primary method for purification to remove any unreacted starting materials or byproducts.
Workflow Diagram for Synthesis and Purification
Caption: Proposed workflow for the synthesis and purification of the target compound.
Analytical Characterization Workflow
Quality Control and Purity Assessment
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Method: A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% trifluoroacetic acid or formic acid) and acetonitrile is a suitable starting point.
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Detection: UV detection at a wavelength corresponding to the chromophore of the molecule (likely around 220-280 nm).
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Purpose: To determine the purity of the final compound and to quantify any impurities.
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Method: Silica gel plates with a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to reduce tailing.
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Visualization: UV light and/or staining with potassium permanganate or ninhydrin.
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Purpose: For rapid reaction monitoring and qualitative assessment of purity.
Structural Verification
The definitive structural confirmation is achieved by a combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy, as detailed in Section 2.3. The data from these techniques should be consistent with the proposed structure.
Workflow Diagram for Analytical Characterization
Caption: A comprehensive workflow for the analytical characterization of the title compound.
Scientific Context and Potential Applications
Pharmacological Relevance of the Piperidine Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast number of approved drugs.[8][9] Its derivatives are known to interact with a wide range of biological targets, particularly in the central nervous system.[9] The incorporation of the 4-methylpiperidine moiety in the target molecule suggests potential for CNS activity, possibly as an analgesic, antipsychotic, or antidepressant agent.[10][11]
Potential as a Synthetic Intermediate
The bifunctional nature of 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, with its primary amine and ketone, makes it a valuable intermediate for the synthesis of more complex molecules. The primary amine can be readily derivatized to form amides, sulfonamides, or secondary/tertiary amines. The ketone can undergo reactions such as reduction to an alcohol, reductive amination, or condensation reactions.
Future Research Directions
Future research on this compound could focus on:
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Pharmacological Screening: A comprehensive screening against a panel of CNS targets to identify any potential biological activity.
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Analogue Synthesis: The synthesis of a library of related compounds with modifications to the piperidine ring and the amino group to explore structure-activity relationships.
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Toxicological Evaluation: In vitro and in vivo studies to assess the safety profile of the compound.[12][13][14]
Conclusion
3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride is a molecule of significant interest due to its β-aminoketone core and the presence of the pharmacologically relevant 4-methylpiperidine moiety. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview of its structure, a plausible synthetic route, and a robust analytical characterization workflow based on established chemical principles and data from related compounds. Its potential as both a bioactive molecule and a versatile synthetic intermediate warrants further investigation by the scientific community.
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